1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine
Overview
Description
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-amine, or TFB-P, is a pyrazol-4-amine derivative that has recently been studied for its potential applications in scientific research. TFB-P has been found to have a wide range of properties, including high solubility, low toxicity, and low reactivity, making it an attractive molecule for use in lab experiments. Additionally, TFB-P has been found to have a variety of biochemical and physiological effects, which make it a useful tool for studying biological processes.
Scientific Research Applications
TFB-P has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. TFB-P has been found to have a variety of biochemical and physiological effects, which make it a useful tool for studying biological processes. For example, TFB-P has been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on cells. Additionally, TFB-P has been used to study the effects of various hormones on cells, as well as the effects of disease on cells.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors or enzymes in the body .
Mode of Action
It’s worth noting that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring has been shown to improve drug potency toward certain enzymes by lowering the pk a of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Advantages and Limitations for Lab Experiments
TFB-P has several advantages for use in lab experiments. For example, TFB-P is highly soluble, making it easy to use in a variety of experiments. Additionally, TFB-P is relatively non-toxic and has low reactivity, making it safe to use in experiments. However, TFB-P also has some limitations. For example, TFB-P is not very stable and can degrade over time, which can limit its use in long-term experiments. Additionally, TFB-P is not very soluble in water, which can limit its use in experiments that require aqueous solutions.
Future Directions
TFB-P has a wide range of potential applications in scientific research, and there are many potential future directions for its use. For example, TFB-P could be used to study the effects of various drugs on cells, as well as the effects of disease on cells. Additionally, TFB-P could be used to study the effects of oxidative stress on cells, and to develop treatments for oxidative stress-related diseases. Additionally, TFB-P could be used to study the effects of various hormones on cells, and to develop treatments for hormone-related diseases. Finally, TFB-P could be used to study the effects of various environmental toxins on cells, and to develop treatments for environmental toxin-related diseases.
properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-2-8(4-9)6-17-7-10(15)5-16-17/h1-5,7H,6,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKCMEOLWDYGIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.